(6-Cyanopyridin-2-yl)boronic acid

Descripción general

Descripción

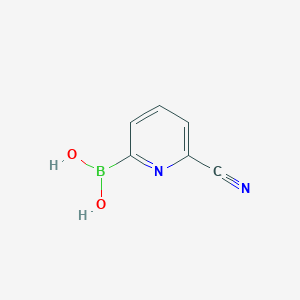

(6-Cyanopyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C6H5BN2O2. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a cyano group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the development of pharmaceuticals and other organic compounds .

Métodos De Preparación

The synthesis of (6-Cyanopyridin-2-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.

Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts, followed by borylation.

[4+2] Cycloadditions: This synthetic route involves cycloaddition reactions to form the boronic acid derivative.

Análisis De Reacciones Químicas

(6-Cyanopyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Substitution Reactions: The cyano group on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts, tetraalkoxydiborane, dialkoxyhydroborane, and various metal halides. The major products formed from these reactions are typically substituted pyridines and other heterocyclic compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(6-Cyanopyridin-2-yl)boronic acid has the molecular formula and features a pyridine ring substituted at the 2-position with a boronic acid group and at the 6-position with a cyano group. This unique substitution pattern enhances its reactivity and potential for diverse applications.

Suzuki-Miyaura Coupling Reaction

One of the primary applications of this compound is as a building block in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the cyano group further enhances its reactivity, making it an effective intermediate in various synthetic pathways.

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using palladium catalysts |

| Nucleophilic Substitution | Cyano group can undergo substitution reactions |

| Oxidation/Reduction Reactions | Alters oxidation state of boron |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit tubulin polymerization, which is essential for cancer cell proliferation. Studies have reported IC₅₀ values ranging from 0.48 to 2.1 µM against various cancer cell lines, indicating its potential as a therapeutic agent.

Enzyme Inhibition

This compound acts as a reversible inhibitor for serine proteases and other enzymes. Its ability to form covalent bonds with active site residues makes it a valuable candidate in designing enzyme inhibitors for diseases such as cancer and diabetes.

| Study | Target | IC₅₀ (µM) | Activity |

|---|---|---|---|

| Study 1 | Tubulin | 0.48 - 2.1 | Inhibits polymerization |

| Study 2 | Serine Proteases | Varies | Enzyme inhibitor |

| Study 3 | Bacterial Strains | Varies | Antibacterial activity |

Development of Novel Pharmaceuticals

This compound is utilized in synthesizing various classes of biologically active compounds, including kinase inhibitors and selective aromatase inhibitors used in hormone-dependent cancers. The cyano group enhances binding affinity and bioavailability, making it an attractive candidate for drug development.

Case Studies:

- Inhibition of Tubulin Polymerization : Compounds derived from this compound have shown significant growth inhibition in B-16 melanoma cells, inducing apoptosis at concentrations above 10 nM.

- Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria, with modifications in structure affecting minimum inhibitory concentration (MIC) values.

Material Science Applications

The unique chemical properties of this compound make it suitable for developing functional materials. The cyano group contributes to electron-withdrawing characteristics, while the boronate functionality allows for further chemical modifications and cross-linking reactions.

Potential Applications:

- Development of self-assembled materials through boronate ester bond formation.

- Utilization in creating ordered structures via π-π stacking interactions.

Mecanismo De Acción

The mechanism of action of (6-Cyanopyridin-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. The cyano group on the pyridine ring can also participate in various reactions, influencing the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

(6-Cyanopyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:

(4-Cyanopyridin-2-yl)boronic acid: Similar in structure but with the cyano group at the 4-position.

(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid: Features a methoxyethoxy group instead of a cyano group.

5-Methylpyridine-3-boronic acid: Contains a methyl group instead of a cyano group.

The uniqueness of this compound lies in the specific positioning of the cyano group, which can influence its reactivity and applications in synthesis and research .

Actividad Biológica

(6-Cyanopyridin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its versatile biological activities. This compound, characterized by its boronic acid group attached to a pyridine ring with a cyano substituent, has shown promise in various biological applications, particularly as an enzyme inhibitor and in cancer research.

The molecular formula of this compound is C₆H₅BN₂O₂. It primarily functions as a building block in organic synthesis, notably in the Suzuki-Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds. The mechanism involves transmetalation with palladium catalysts, facilitating the formation of new carbon frameworks essential for drug development and other applications.

Antitumor Activity

Research has demonstrated that boronic acids, including this compound, can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study synthesized a series of boronic acid-containing compounds that exhibited significant inhibitory effects on cell growth and tubulin polymerization, with IC₅₀ values ranging from 0.48 to 2.1 µM against various cancer cell lines . The introduction of boronic acid groups into established frameworks like combretastatin has been shown to enhance their biological activity.

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors for serine proteases and other enzymes. The ability of this compound to form covalent bonds with active site residues makes it a valuable candidate in designing enzyme inhibitors. Its structural features allow it to interact selectively with target enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and diabetes .

Case Studies

- Inhibition of Tubulin Polymerization : A series of studies have reported that derivatives of boronic acids can inhibit tubulin polymerization effectively. For instance, compounds derived from this compound were tested against B-16 melanoma cells, showing significant growth inhibition and inducing apoptosis at concentrations above 10 nM .

- Antibacterial Activity : Although less explored than its antitumor properties, this compound has shown potential antibacterial activity against Gram-positive bacteria. A comparative study indicated that modifications in the structure significantly influenced the minimum inhibitory concentration (MIC) values against various bacterial strains .

Research Findings

| Study | Target | IC₅₀ (µM) | Activity |

|---|---|---|---|

| Study 1 | Tubulin | 0.48 - 2.1 | Inhibits polymerization |

| Study 2 | Enzyme | Varies | Inhibitor for serine proteases |

| Study 3 | Bacteria | Varies | Antibacterial activity against Gram-positive strains |

Propiedades

IUPAC Name |

(6-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKKKADKQKMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005127 | |

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848500-38-9 | |

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.